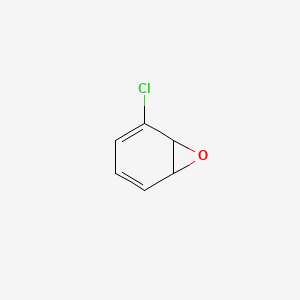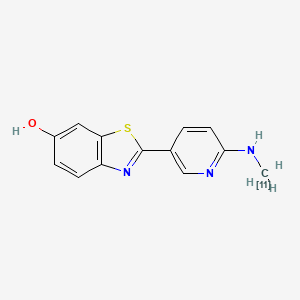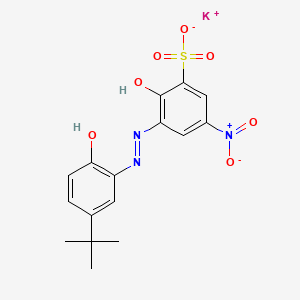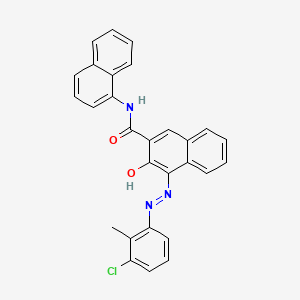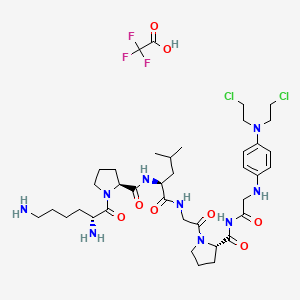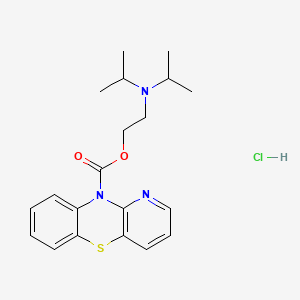
10H-Pyrido(3,2-b)(1,4)benzothiazine-10-carboxylic acid, 2-(diisopropylaminoethyl) ester, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10H-Pyrido(3,2-b)(1,4)benzothiazine-10-carboxylic acid, 2-(diisopropylaminoethyl) ester, hydrochloride is a complex organic compound known for its diverse applications in scientific research. This compound is characterized by its unique chemical structure, which includes a pyrido-benzothiazine core, making it a subject of interest in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10H-Pyrido(3,2-b)(1,4)benzothiazine-10-carboxylic acid, 2-(diisopropylaminoethyl) ester, hydrochloride typically involves multi-step organic reactions. The process begins with the formation of the pyrido-benzothiazine core, followed by the introduction of the carboxylic acid group and the esterification with 2-(diisopropylaminoethyl) alcohol. The final step involves the conversion to the hydrochloride salt to enhance its stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled environments is crucial to maintain the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
10H-Pyrido(3,2-b)(1,4)benzothiazine-10-carboxylic acid, 2-(diisopropylaminoethyl) ester, hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
10H-Pyrido(3,2-b)(1,4)benzothiazine-10-carboxylic acid, 2-(diisopropylaminoethyl) ester, hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, particularly those involving the central nervous system.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 10H-Pyrido(3,2-b)(1,4)benzothiazine-10-carboxylic acid, 2-(diisopropylaminoethyl) ester, hydrochloride involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
10H-Pyrido(3,2-b)(1,4)benzothiazine: Shares the core structure but lacks the ester and hydrochloride groups.
10H-Benzo[b]pyrido[2,3-e][1,4]thiazine: Another related compound with a similar core but different functional groups.
Uniqueness
10H-Pyrido(3,2-b)(1,4)benzothiazine-10-carboxylic acid, 2-(diisopropylaminoethyl) ester, hydrochloride is unique due to its specific ester and hydrochloride groups, which confer distinct chemical properties and biological activities. These modifications enhance its solubility, stability, and potential therapeutic applications compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, highlighting its significance in various scientific domains
Properties
CAS No. |
63885-72-3 |
|---|---|
Molecular Formula |
C20H26ClN3O2S |
Molecular Weight |
408.0 g/mol |
IUPAC Name |
2-[di(propan-2-yl)amino]ethyl pyrido[3,2-b][1,4]benzothiazine-10-carboxylate;hydrochloride |
InChI |
InChI=1S/C20H25N3O2S.ClH/c1-14(2)22(15(3)4)12-13-25-20(24)23-16-8-5-6-9-17(16)26-18-10-7-11-21-19(18)23;/h5-11,14-15H,12-13H2,1-4H3;1H |
InChI Key |
XMSJXRCSIFBDCF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(CCOC(=O)N1C2=CC=CC=C2SC3=C1N=CC=C3)C(C)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



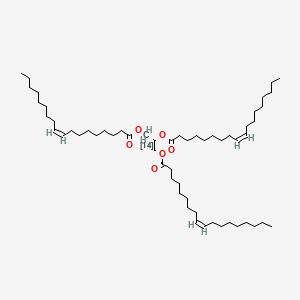
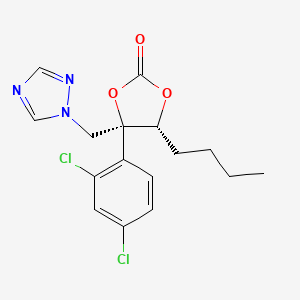
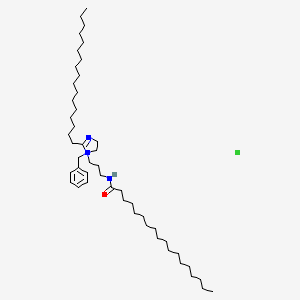
![N-[2-(4-benzhydrylpiperazin-1-yl)ethyl]-3-nitropyridin-4-amine;trihydrochloride](/img/structure/B12703360.png)
